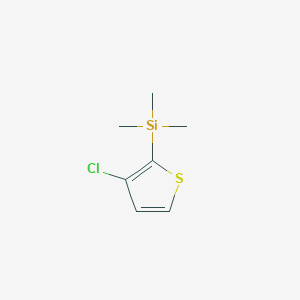

(3-Chlorothiophen-2-yl)trimethylsilane

Description

(3-Chlorothiophen-2-yl)trimethylsilane (CAS 127729-24-2, molecular formula C₇H₁₁ClSSi) is a thiophene-based organosilicon compound featuring a chlorine substituent at the 3-position of the thiophene ring and a trimethylsilyl (-Si(CH₃)₃) group at the 2-position . The thiophene ring’s electron-rich aromatic system, combined with the steric bulk of the silyl group and the electron-withdrawing chlorine, makes this compound a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, agrochemicals, and pharmaceuticals. Its molecular weight is approximately 190.61 g/mol (calculated from atomic masses), and its structure is distinct due to the interplay of sulfur, chlorine, and silicon substituents.

Properties

Molecular Formula |

C7H11ClSSi |

|---|---|

Molecular Weight |

190.77 g/mol |

IUPAC Name |

(3-chlorothiophen-2-yl)-trimethylsilane |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3 |

InChI Key |

MYECGOOHWUKLCY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CS1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Trimethyl-2-thienylsilane (CAS 18245-28-8)

- Molecular Formula : C₇H₁₂SSi

- Molecular Weight : 156.32 g/mol

- Key Features : Lacks the chlorine substituent but retains the trimethylsilyl group on the thiophene ring.

- Reactivity/Applications : The absence of chlorine reduces electrophilicity, making it less reactive toward nucleophilic substitution. It is commonly used as a building block in materials science for modifying electronic properties of polymers .

(3-Chlorophenyl)trimethylsilane (CAS 4405-42-9)

- Molecular Formula : C₉H₁₃ClSi

- Molecular Weight : ~184.54 g/mol (calculated)

- Key Features : Replaces the thiophene ring with a benzene ring while retaining the 3-chloro and trimethylsilyl groups.

- Reactivity/Applications: The benzene ring’s lower electron density compared to thiophene reduces aromatic stabilization. The logP (octanol-water partition coefficient) is 2.885, indicating moderate hydrophobicity . Used in cross-coupling reactions and as a hydrophobic moiety in surfactants.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

- Molecular Formula : C₁₁H₂₁BO₂Si

- Molecular Weight : 224.18 g/mol

- Key Features : Contains a dioxaborolane group linked via an ethynyl spacer to the silicon atom.

- Reactivity/Applications : The boron group enables participation in Suzuki-Miyaura cross-couplings. Its synthesis involves reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C .

[1-(3,3-Dimethyloxiran-2-ylmethyl)-3,7-dimethylocta-2,6-dienyl]trimethylsilane

- Molecular Formula: Not explicitly provided (complex structure with epoxide and terpene-like chains).

- Key Features : Combines a trimethylsilyl group with an epoxide and conjugated dienes.

- Reactivity/Applications : Likely used in natural product synthesis or fragrances. Evidence suggests sensitivity to environmental conditions, as its concentration decreases under biological stress .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| (3-Chlorothiophen-2-yl)trimethylsilane | 127729-24-2 | C₇H₁₁ClSSi | 190.61 | Cl, thiophene, -Si(CH₃)₃ | Conductive polymers, intermediates |

| Trimethyl-2-thienylsilane | 18245-28-8 | C₇H₁₂SSi | 156.32 | Thiophene, -Si(CH₃)₃ | Materials science, electronics |

| (3-Chlorophenyl)trimethylsilane | 4405-42-9 | C₉H₁₃ClSi | 184.54 | Cl, benzene, -Si(CH₃)₃ | Organometallic synthesis, surfactants |

| Trimethyl(dioxaborolane-ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Dioxaborolane, ethynyl, -Si(CH₃)₃ | Cross-coupling reactions |

Reactivity and Stability

- Electronic Effects : The thiophene ring in the target compound enhances electron density compared to benzene, favoring electrophilic substitution at the 5-position (para to chlorine) .

- Steric Effects : The trimethylsilyl group hinders reactions at the 2-position, making it a useful protecting group in multistep syntheses.

- Hydrolysis Sensitivity : Silicon-chlorine bonds (absent here) are typically labile, but the C-Si bond in these compounds is stable under mild conditions. However, the chlorine on the thiophene may facilitate nucleophilic aromatic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.